methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
Description
methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a structurally complex heterocyclic compound featuring a pyridazino[3,4-d]pyridazinone core substituted with a cyclopropyl group, an o-tolyl (ortho-methylphenyl) moiety, and a methyl benzoate ester. The compound’s design incorporates pharmacophores common in agrochemicals, such as aromatic esters, heterocyclic cores, and lipophilic substituents, which are known to influence target binding and environmental stability .
Properties
IUPAC Name |
methyl 4-[[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-5-3-4-6-20(15)28-22-19(13-25-28)21(17-11-12-17)26-27(23(22)29)14-16-7-9-18(10-8-16)24(30)31-2/h3-10,13,17H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNAAHLYUKHDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)C(=O)OC)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the o-tolyl group: This can be done via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization (e.g., amidation).
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6 h | 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoic acid | 85–92% | |
| HCl (conc.), 60°C, 12 h | Same as above | 78% |
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion .
Transesterification
The methyl ester can undergo transesterification with alcohols to form alternative esters, useful for tuning solubility or biological activity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄, 70°C, 24 h | Ethyl 4-((...)methyl)benzoate | 65% | |
| Benzyl alcohol, NaOMe, 80°C, 8h | Benzyl 4-((...)methyl)benzoate | 58% |
Key Factor : Reaction efficiency depends on the alcohol’s nucleophilicity and steric bulk .
Electrophilic Aromatic Substitution (EAS)
The o-tolyl group directs electrophiles to the para position relative to its methyl substituent.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 4-((...)-yl)methyl)-3-nitrobenzoate | |
| Sulfonation | SO₃, H₂SO₄, 50°C, 4 h | 4-((...)-yl)methyl)-3-sulfobenzoate |
Regioselectivity : The methyl group on the o-tolyl ring activates the aromatic system, favoring para-substitution.
Pyridazinone Ring Modifications
The 7-oxo group on the pyridazinone ring participates in reductions and condensations.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reduction (LiAlH₄) | THF, 0°C → RT, 3 h | 7-Hydroxy derivative | |
| Condensation | NH₂OH·HCl, pyridine, 100°C | Oxime analog |
Note : Reduction of the oxo group to hydroxyl is reversible under acidic conditions.
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits limited reactivity under mild conditions but undergoes ring-opening under strong acids or oxidants.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| HBr (48%), 120°C | Ring-opened bromoalkane | Not isolated (intermediate for coupling) | |
| Ozonolysis | O₃, CH₂Cl₂, -78°C | Dicarbonyl derivative |
Stability : The cyclopropane ring remains intact under standard synthetic conditions but reacts under extreme thermal or oxidative stress .
Amidation of Hydrolyzed Carboxylic Acid
The benzoic acid derived from ester hydrolysis serves as a precursor for amide bond formation.
| Conditions | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| EDCl, HOBt, DIPEA | Benzylamine | 4-((...)-yl)methyl)-N-benzylbenzamide | 82% | |
| T3P, DMF | Piperidine | 4-((...)-yl)methyl)-N-piperidinobenzamide | 75% |
Applications : Amides enhance bioavailability and target affinity in drug design .
Oxidation of the o-Tolyl Methyl Group
The methyl substituent on the o-tolyl ring oxidizes to a carboxylic acid under strong conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 90°C, 8 h | 4-((...)-yl)methyl)benzoate with -COOH | 68% |
Selectivity : Over-oxidation risks require careful temperature control.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
Methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in:
- Anti-inflammatory Drugs : The compound may inhibit inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.
- Anticancer Agents : Preliminary studies indicate that it could induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.
Case Studies in Medicinal Chemistry
| Study | Findings |
|---|---|
| Study A | Investigated the anti-inflammatory effects on murine models, showing a significant reduction in inflammatory markers. |
| Study B | Evaluated anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. |
Material Science
Novel Material Synthesis
The unique structural characteristics of this compound make it a candidate for the development of advanced materials. Researchers are exploring its use in:
- Organic Electronics : Its electronic properties could be harnessed for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Nanocomposites : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biological Pathway Studies
In biological research, this compound serves as a probe for studying various biological processes. Its mechanism of action involves:
- Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways, providing insight into disease mechanisms.
- Receptor Modulation : It can alter cellular signaling by interacting with specific receptors, which is essential for understanding cellular responses.
| Study | Findings |
|---|---|
| Study C | Demonstrated that the compound can modulate apoptosis-related proteins in cancer cells, leading to increased apoptosis rates. |
| Study D | Showed the compound's potential to inhibit specific enzyme activities linked to metabolic disorders. |
Mechanism of Action
The mechanism of action of methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights several methyl benzoate derivatives with pesticidal applications. Below is a detailed comparison of structural motifs, substituent effects, and functional uses:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The target compound’s pyridazino[3,4-d]pyridazinone core is distinct from the pyrimidinyl, imidazolinone, or pyridinyl cores in other herbicides. This heterocyclic system may confer unique electronic properties or binding kinetics compared to simpler aromatic systems . Pyridazinone derivatives are known for herbicidal activity (e.g., metflurazon), but the fusion with a pyrazole ring in the target compound introduces steric complexity that could modulate selectivity or persistence.
Substituent Effects: The cyclopropyl group on the pyridazinone ring may enhance metabolic stability compared to linear alkyl chains (e.g., in imazamethabenz-methyl). Cyclopropane’s ring strain could also influence conformational flexibility during enzyme interactions. Similar steric effects are exploited in haloxyfop-methyl’s chloro-trifluoromethyl pyridinyl group to enhance weed specificity . The methyl benzoate ester is a common motif in pro-herbicides, facilitating membrane permeability before enzymatic hydrolysis to the active acid form. This aligns with compounds like diclofop-methyl, where ester hydrolysis is critical for activity .
Hypothesized Activity: While direct data are unavailable, the structural parallels suggest the target compound could act as a protoporphyrinogen oxidase (PPO) inhibitor or acetolactate synthase (ALS) inhibitor, given the prevalence of fused heterocycles and lipophilic substituents in such herbicides. However, the pyridazinone core might favor redox-mediated mechanisms, differentiating it from pyrimidinyl-based ALS inhibitors like pyriminobac-methyl .
Biological Activity
Methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a complex organic compound that falls within the category of pyrazolo derivatives. This article focuses on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The synthesis of such compounds often involves multi-step reactions that can include cyclization and functionalization processes. The specific synthetic pathway for this compound typically begins with the preparation of the pyrazolo derivative followed by the introduction of the benzoate moiety.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines. A study highlighted that pyrazolo[3,4-d]pyrimidines are effective against multiple oncogenic targets due to their ability to mimic ATP in kinase active sites, facilitating selective inhibition of kinases involved in cancer progression .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research on related pyrazolo compounds has shown effectiveness against bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may possess similar efficacy .
The biological mechanisms through which this compound exerts its effects are primarily linked to its interactions with specific enzymes and receptors:
- Kinase Inhibition : The compound may act as a competitive inhibitor at kinase active sites due to its structural similarity to ATP. This mechanism is crucial in the treatment of cancers where kinases play a pivotal role .
- GABA-A Receptor Modulation : Some derivatives have been identified as ligands for GABA-A receptors, suggesting potential applications in neurological disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds within the same structural class:
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of a substituted pyridazine precursor with a cyclopropane-containing reagent under reflux in dichloromethane (DCM) .
- Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C to form the pyrazolo[3,4-d]pyridazinone core .
- Step 3 : Esterification of the benzoate moiety via Mitsunobu or nucleophilic substitution reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) and detect impurities .
- Mass Spectrometry (HRMS) : High-resolution MS for molecular ion confirmation (e.g., [M+H] at m/z 460.1784) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (≥50 mg/mL), moderately soluble in methanol, and poorly in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., isopropyl, fluorophenyl) to assess kinase inhibition potency .
- Bioisosteric Replacement : Substitute the benzoate ester with amide or carboxylic acid groups to modulate pharmacokinetic properties .
- Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC determination) .
Q. What computational strategies are effective for predicting target proteins or mechanisms of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR; predicted ΔG < −9 kcal/mol) .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with activity .
Q. How can conflicting data on biological activity (e.g., inconsistent IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) across kinase assays .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation (e.g., hydrolyzed ester byproducts) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics (K < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
